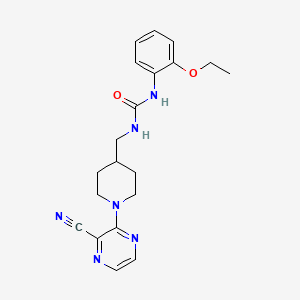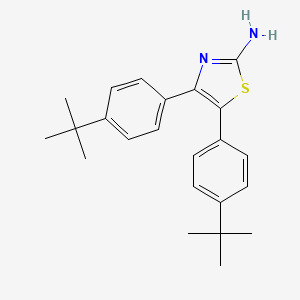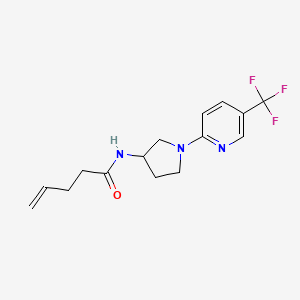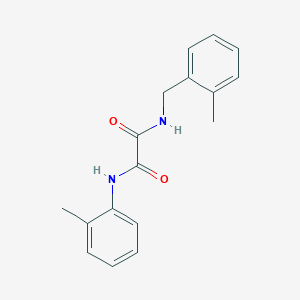
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that was developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea' involves the reaction of 3-(2-ethoxyphenyl)isocyanate with 1-(3-cyanopyrazin-2-yl)piperidin-4-amine in the presence of a suitable solvent and base to form the desired product.
Starting Materials
3-(2-ethoxyphenyl)isocyanate, 1-(3-cyanopyrazin-2-yl)piperidin-4-amine, Suitable solvent, Base
Reaction
Step 1: Dissolve 3-(2-ethoxyphenyl)isocyanate in a suitable solvent., Step 2: Add a base to the solution and stir for some time., Step 3: Add 1-(3-cyanopyrazin-2-yl)piperidin-4-amine to the reaction mixture and stir for some time., Step 4: Heat the reaction mixture to a suitable temperature and stir for some time., Step 5: Cool the reaction mixture and filter the solid product., Step 6: Wash the solid product with a suitable solvent and dry it under vacuum., Step 7: Purify the product by recrystallization or chromatography.
Mécanisme D'action
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea works by selectively inhibiting JAK3, which is a tyrosine kinase involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea reduces the production of cytokines that play a role in inflammation, leading to a reduction in the symptoms of autoimmune diseases.
Effets Biochimiques Et Physiologiques
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea has been shown to reduce the levels of cytokines such as IL-2, IL-4, and IL-21 in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to reduce the infiltration of inflammatory cells into affected tissues. In addition, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea has been shown to have a favorable safety profile in clinical trials, with no significant adverse events reported.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea is its selectivity for JAK3, which reduces the risk of off-target effects. Another advantage is its favorable safety profile, which makes it a promising candidate for the treatment of autoimmune diseases. However, one limitation of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea is its potential to increase the risk of infections due to its effects on the immune system.
Orientations Futures
Future research on 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea could focus on its potential use in combination with other drugs for the treatment of autoimmune diseases. It could also explore the use of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea in other diseases that involve inflammation, such as cancer and cardiovascular disease. In addition, future research could focus on the development of new JAK3 inhibitors with improved selectivity and safety profiles.
Applications De Recherche Scientifique
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease by inhibiting JAK3, which is involved in the signaling pathways of cytokines that play a role in inflammation.
Propriétés
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-2-28-18-6-4-3-5-16(18)25-20(27)24-14-15-7-11-26(12-8-15)19-17(13-21)22-9-10-23-19/h3-6,9-10,15H,2,7-8,11-12,14H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXSRPUUSQBCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)
![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)


![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2969957.png)
![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)
![N-(3,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2969960.png)

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)
![8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2969963.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)
![tert-butyl 2-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2969969.png)